[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine
Overview
Description
[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine: is an organic compound that features a pyrazine ring substituted with a dimethylamino group and a propyl chain
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interaction with targets
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine typically involves the reaction of pyrazine derivatives with dimethylamine under controlled conditions. One common method is the alkylation of pyrazine with a dimethylamino-propyl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles such as halides or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Reduced amine derivatives.
Substitution: Various substituted pyrazine derivatives.
Scientific Research Applications
[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)pyridine: A similar compound with a pyridine ring instead of a pyrazine ring.
Allylamine: Another amine compound with different structural properties.
Pyrazolo[3,4-d]pyrimidine: A compound with a similar pyrazine ring but different substituents.
Uniqueness
[3-(Dimethylamino)-2-(pyrazin-2-YL)propyl]dimethylamine is unique due to its specific substitution pattern and the presence of both dimethylamino and pyrazine moieties. This combination imparts distinct chemical reactivity and potential for diverse applications in various fields of research.
Properties
IUPAC Name |
N,N,N',N'-tetramethyl-2-pyrazin-2-ylpropane-1,3-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4/c1-14(2)8-10(9-15(3)4)11-7-12-5-6-13-11/h5-7,10H,8-9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLEATABEPNMWLX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC(CN(C)C)C1=NC=CN=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70764001 | |
Record name | N~1~,N~1~,N~3~,N~3~-Tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112153-49-8 | |
Record name | N~1~,N~1~,N~3~,N~3~-Tetramethyl-2-(pyrazin-2-yl)propane-1,3-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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